1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-(oxolan-2-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C7H12N4O/c8-7-5-11(10-9-7)4-6-2-1-3-12-6/h5-6H,1-4,8H2 |
InChI Key |
UCOVBIUFQQUGFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=C(N=N2)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine: Synthesis, Structure, and Therapeutic Potential
Executive Summary
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, serving as a fundamental building block for a diverse array of therapeutic agents.[1][2][3] Its unique combination of chemical stability, hydrogen bonding capability, and dipole character makes it an ideal pharmacophore for engaging with biological targets. This guide provides a comprehensive technical overview of a novel derivative, 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine . We will explore its molecular structure, delineate a robust and plausible synthetic pathway, predict its physicochemical and spectroscopic properties, and discuss its potential as a lead compound in drug discovery based on the extensive bioactivity of related analogues. This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on the design and synthesis of new chemical entities.
Introduction: The Prominence of the 1,2,3-Triazole Core
The 1,2,3-triazole ring system is a five-membered aromatic heterocycle that has garnered significant attention in pharmaceutical sciences.[4] Its rise to prominence is largely attributed to the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for its efficient and regioselective synthesis.[5][6] This reaction's reliability and broad substrate scope have enabled the creation of vast libraries of 1,4-disubstituted triazole derivatives.
Triazole-containing compounds exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][3][7] Several FDA-approved drugs, such as the antibiotic Tazobactam and the anticonvulsant Rufinamide, feature this heterocyclic core, validating its therapeutic relevance.[3] The triazole moiety is not merely a passive linker; its nitrogen atoms act as hydrogen bond acceptors, and the ring itself can serve as a bioisosteric replacement for other functional groups like amides, improving metabolic stability and pharmacokinetic profiles.[4][8]
The subject of this guide, This compound , combines this privileged triazole core with two key functional groups: an oxolane (tetrahydrofuran) ring and a 4-amino group. The oxolane moiety is often incorporated into drug candidates to enhance aqueous solubility and modulate lipophilicity, while the 4-amino substitution provides a crucial vector for further functionalization or direct interaction with biological targets.
Molecular Structure and Physicochemical Properties
The unique architecture of this molecule, featuring a hydrophilic oxolane tail, a rigid and polar triazole core, and a reactive amino group, dictates its chemical behavior and potential biological function.
Caption: Proposed four-step synthesis workflow for the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Azidomethyl)oxolane (Starting Material 1)
-
Dissolve 2-(hydroxymethyl)oxolane in a suitable aprotic solvent (e.g., dichloromethane) and cool to 0 °C.
-
Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir for 1-2 hours to form the mesylate intermediate.
-
Add sodium azide (NaN₃) dissolved in a minimal amount of water or DMF and allow the reaction to warm to room temperature, then heat to reflux for 12-18 hours.
-
Rationale: This is a standard two-step, one-pot procedure to convert a primary alcohol to an azide. The alcohol is first converted to a good leaving group (mesylate), which is then displaced by the azide nucleophile (SN2 reaction).
-
Workup involves quenching with water, extraction with an organic solvent, and purification by column chromatography.
Step 2: Synthesis of 1-[(Oxolan-2-yl)methyl]-4-(trimethylsilyl)-1H-1,2,3-triazole
-
To a mixture of 2-(azidomethyl)oxolane and ethynyltrimethylsilane in a t-butanol/water solvent system, add sodium ascorbate followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Stir the reaction vigorously at room temperature for 24 hours.
-
Rationale: This is a classic CuAAC "click" reaction. Sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ. The use of a terminal alkyne with a trimethylsilyl (TMS) protecting group directs the cycloaddition to yield the 1,4-disubstituted triazole exclusively.
Step 3: Synthesis of 4-Iodo-1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazole
-
Dissolve the TMS-protected triazole from Step 2 in a chlorinated solvent like dichloromethane.
-
Add iodine monochloride (ICl) dropwise at 0 °C and stir at room temperature until TLC indicates the consumption of the starting material.
-
Rationale: The TMS group is readily cleaved and replaced by iodine in an electrophilic substitution reaction, providing the 4-iodo-triazole intermediate, which is an excellent substrate for subsequent cross-coupling reactions.
Step 4: Synthesis of this compound (Final Product)
-
In a sealed reaction vessel, combine the 4-iodo-triazole from Step 3, copper(I) iodide (CuI), L-proline (as a ligand), and a base such as K₂CO₃.
-
Add aqueous ammonia as the aminating agent and a solvent such as DMSO.
-
Heat the mixture at 80-100 °C for 12-24 hours.
-
Rationale: This step is a copper-catalyzed Ullmann-type coupling reaction. L-proline acts as a ligand to stabilize the copper catalyst and facilitate the C-N bond formation between the triazole ring and the amino group. [9]
Characterization: Predicted Spectroscopic Data
Confirmation of the final product's structure would rely on standard analytical techniques. The expected data are summarized below.
| Technique | Predicted Spectral Features |
| ¹H NMR | δ (ppm): ~7.5-7.8 (s, 1H, triazole C5-H), ~5.0-5.5 (br s, 2H, -NH₂), ~4.3-4.5 (d, 2H, N-CH₂-), ~4.0-4.2 (m, 1H, oxolane C2-H), ~3.6-3.9 (m, 2H, oxolane C5-H₂), ~1.8-2.1 (m, 4H, oxolane C3-H₂ & C4-H₂) |
| ¹³C NMR | δ (ppm): ~145-150 (triazole C4-NH₂), ~120-125 (triazole C5), ~75-80 (oxolane C2), ~67-70 (oxolane C5), ~50-55 (N-CH₂), ~25-35 (oxolane C3 & C4) |
| Mass Spec (ESI+) | m/z: 184.1193 ([M+H]⁺), 206.1012 ([M+Na]⁺) |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~2850-3000 (C-H stretch, alkyl), ~1600-1650 (N-H bend, amine), ~1050-1150 (C-O stretch, ether) |
Potential Biological Activities and Therapeutic Applications
The 1,2,3-triazole scaffold is a well-established pharmacophore with a broad range of biological activities. [7][10]The incorporation of the 4-amino group and the oxolane moiety can further enhance its therapeutic potential.
-
Antimicrobial and Antifungal Activity: Many 4-amino-1,2,4-triazole derivatives exhibit potent antimicrobial and antifungal properties. [11][12]The nitrogen-rich core of the target molecule could interfere with microbial metabolic pathways. The oxolane group may improve cell wall penetration.
-
Anticancer Activity: 1,2,3-triazole derivatives have shown promise as anticancer agents by inhibiting various enzymes like kinases or by acting as cytotoxic agents. [2][3]The 4-amino group provides a handle for conjugation to targeting moieties or for direct interaction within the active site of an enzyme.
-
Enzyme Inhibition: The triazole ring is a known bioisostere of an amide bond and can act as a stable mimetic in peptide-based enzyme inhibitors. [8]The nitrogen atoms can coordinate with metal ions in metalloenzymes or form critical hydrogen bonds with active site residues.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles with Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrahydrofurfuryl-1,2,3-Triazole Derivatives as Nucleoside Mimics
Introduction: The Quest for Novel Nucleoside Mimics
In the landscape of modern therapeutics, nucleoside analogues represent a cornerstone of antiviral and anticancer chemotherapy. Their structural resemblance to endogenous nucleosides allows them to act as metabolic impostors, disrupting the replication of viral genomes and the proliferation of malignant cells. However, the emergence of drug resistance and the prevalence of adverse side effects necessitate a continuous search for novel scaffolds that can overcome these limitations. This guide delves into a promising class of nucleoside mimics: tetrahydrofurfuryl-1,2,3-triazole derivatives.
The core concept behind these molecules lies in the strategic replacement of the canonical ribose or deoxyribose sugar and the nucleobase with bioisosteric moieties. The tetrahydrofurfuryl group serves as a flexible and synthetically accessible mimic of the sugar ring, while the 1,2,3-triazole ring, a five-membered heterocycle, acts as a surrogate for the purine or pyrimidine nucleobase.[1][2][3][4] The triazole moiety is particularly advantageous due to its stability against enzymatic degradation and its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets.[5]
The synthesis of these derivatives is greatly facilitated by the advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[6][7][8] This highly efficient and regioselective reaction allows for the modular assembly of the tetrahydrofurfuryl azide and a variety of terminal alkynes, enabling the rapid generation of diverse compound libraries for biological screening.
This technical guide will provide a comprehensive overview of the synthesis, biological evaluation, and future prospects of tetrahydrofurfuryl-1,2,3-triazole derivatives as nucleoside mimics for researchers, scientists, and drug development professionals.
Chemical Synthesis: A Modular Approach via Click Chemistry
The construction of tetrahydrofurfuryl-1,2,3-triazole derivatives hinges on the robust and versatile CuAAC reaction. This reaction joins a tetrahydrofurfuryl azide with a terminal alkyne, which can bear a wide range of substituents to mimic the diversity of natural nucleobases.
Synthesis of the Key Precursor: Tetrahydrofurfuryl Azide
The journey begins with the commercially available and relatively inexpensive tetrahydrofurfuryl alcohol. A common and effective method to convert the alcohol to the corresponding azide involves a two-step process:
-
Mesylation: The hydroxyl group of tetrahydrofurfuryl alcohol is first converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.
-
Azidation: The resulting mesylate is then displaced by an azide ion, usually from sodium azide, in a polar aprotic solvent such as dimethylformamide (DMF).
Caption: Synthetic route to tetrahydrofurfuryl azide.
The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the tetrahydrofurfuryl azide in hand, the 1,2,3-triazole ring is constructed via the CuAAC reaction. This reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups.
Experimental Protocol: General Procedure for CuAAC
-
Reaction Setup: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and tetrahydrofurfuryl azide (1.1 equivalents) in a solvent system such as a mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst in situ by mixing copper(II) sulfate pentahydrate (0.05 equivalents) and a reducing agent, typically sodium ascorbate (0.1 equivalents). A ligand such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be added to stabilize the Cu(I) species and enhance reaction rates.[6][7][8]
-
Reaction Initiation: Add the catalyst solution to the mixture of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the desired 1,4-disubstituted 1,2,3-triazole derivative.
Caption: Experimental workflow for the CuAAC reaction.
Biological Applications and Mechanistic Insights
The true potential of tetrahydrofurfuryl-1,2,3-triazole derivatives lies in their capacity to mimic natural nucleosides and interfere with vital cellular processes in pathogens and cancer cells.
Antiviral Activity: Targeting Viral Polymerases
A primary mechanism by which nucleoside analogues exert their antiviral effects is through the inhibition of viral polymerases.[9][10] After entering a cell, these mimics are often phosphorylated by host or viral kinases to their active triphosphate forms. These triphosphates can then compete with natural nucleoside triphosphates for incorporation into the growing viral DNA or RNA chain by the viral polymerase. Once incorporated, they can act as chain terminators, halting further replication.
While specific data on tetrahydrofurfuryl-1,2,3-triazole derivatives is still emerging, studies on other 1,2,3-triazole nucleoside analogues have demonstrated promising antiviral activity against a range of viruses, including influenza virus and coxsackievirus.[1][2][3] For instance, certain 1,2,3-triazolyl nucleoside analogues have shown inhibitory concentrations (IC50) in the micromolar range against influenza A/PR/8/34/(H1N1).[2] Theoretical calculations suggest that these compounds may interact with the polymerase acidic protein (PA) of the viral RNA-dependent RNA polymerase (RdRp).[2][3]
Caption: Proposed antiviral mechanism of action.
Anticancer Activity: Induction of Apoptosis and Cell Cycle Arrest
In the realm of oncology, 1,2,3-triazole derivatives have shown significant potential as anticancer agents.[5][11][12][13][14] Their mechanisms of action are often multifaceted, including the induction of apoptosis (programmed cell death) and cell cycle arrest. By mimicking natural nucleosides, these compounds can be incorporated into the DNA of rapidly dividing cancer cells, leading to DNA damage and the activation of apoptotic pathways.
For example, certain 1,2,3-triazole-linked tetrahydrocurcumin derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, with IC50 values in the low micromolar range.[11][15] Mechanistic studies have shown that some of these compounds can arrest the cell cycle at the G1 phase.[11]
Table 1: Representative Anticancer Activity of 1,2,3-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-linked Tetrahydrocurcumin | HCT-116 (Colon) | 1.09 ± 0.17 | [11][15] |
| 1,2,3-Triazole-linked Tetrahydrocurcumin | A549 (Lung) | 45.16 ± 0.92 | [11][15] |
| Phosphonate 1,2,3-Triazole Derivative | HT-1080 (Fibrosarcoma) | 15.13 | [5] |
| Phosphonate 1,2,3-Triazole Derivative | A-549 (Lung) | 21.25 | [5] |
| Phosphonate 1,2,3-Triazole Derivative | MCF-7 (Breast) | 18.06 | [5] |
Structure-Activity Relationships (SAR) and Future Directions
The modular nature of the synthesis of tetrahydrofurfuryl-1,2,3-triazole derivatives makes them an ideal platform for systematic structure-activity relationship (SAR) studies. By varying the substituents on the terminal alkyne, researchers can fine-tune the electronic and steric properties of the molecule to optimize its biological activity and selectivity.
Key areas for future investigation include:
-
Systematic Variation of the Alkyne Substituent: Introducing a wide range of aromatic, heteroaromatic, and aliphatic groups to mimic the diversity of natural nucleobases.
-
Stereochemical Considerations: The tetrahydrofurfuryl moiety contains a stereocenter. The synthesis and evaluation of individual enantiomers are crucial, as biological activity is often stereospecific.
-
Prodrug Strategies: To enhance cellular uptake and bioavailability, prodrug approaches, such as the phosphoramidate ProTide technology, can be employed to deliver the monophosphate form of the nucleoside mimic into the cell.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays are needed to elucidate the precise molecular targets and mechanisms of action of these novel compounds.
Conclusion
Tetrahydrofurfuryl-1,2,3-triazole derivatives represent a compelling and synthetically accessible class of nucleoside mimics with significant potential in the development of novel antiviral and anticancer agents. The efficiency of click chemistry allows for the rapid generation of diverse libraries of these compounds for biological screening. While research in this specific area is still in its early stages, the foundational knowledge of 1,2,3-triazole nucleoside analogues provides a strong rationale for their further exploration. Future studies focusing on detailed SAR, stereochemistry, and mechanistic elucidation will be critical in unlocking the full therapeutic potential of this promising molecular scaffold.
References
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. Retrieved from [Link]
- Andreeva, O. V., Garifullin, B. F., Zarubaev, V. V., Slita, A. V., Yesaulkova, I. L., Saifina, L. F., Shulaeva, M. M., Belenok, M. G., Semenov, V. E., & Kataev, V. E. (2021). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Molecular Diversity, 25(1), 473–490.
- Andreeva, O. V., Garifullin, B. F., Zarubaev, V. V., Slita, A. V., Yesaulkova, I. L., Saifina, L. F., Shulaeva, M. M., Belenok, M. G., Semenov, V. E., & Kataev, V. E. (2020). Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity. Molecular Diversity.
- Andreeva, O. V., Garifullin, B. F., Zarubaev, V. V., Slita, A. V., Yesaulkova, I. L., Shulaeva, M. M., Saifina, L. F., Kataev, V. E., & Semenov, V. E. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Molecules, 26(12), 3656.
-
AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
- El-Malah, A., El-Gazzar, M. G., Ali, M. A., Ibrahim, H. S., & El-Gazzar, A. B. A. (2021).
- Gao, C., Lin, L., Chen, Y., Liu, X., Huang, W., Al-Ameri, S., El-Askary, A. A., & El-Senduny, F. F. (2024).
- Hassan, A. S., Askar, A. A., & Moustafa, A. H. (2020). Synthesis, Molecular Modeling, and Antiviral Activity of Novel Triazole Nucleosides and Their Analogs. Russian Journal of General Chemistry, 89(11), 2419-2428.
-
Lirias. (n.d.). Insight into non-nucleoside triazole-based systems as viral polymerases inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2,3- Triazole Nucleoside Analogues. Retrieved from [Link]
- Gao, C., Lin, L., Chen, Y., Liu, X., Huang, W., Al-Ameri, S., El-Askary, A. A., & El-Senduny, F. F. (2024).
-
Molecules. (2024). Small Molecule Drugs Targeting Viral Polymerases. Retrieved from [Link]
-
Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Retrieved from [Link]
- Fokin, V. V., & Jia, G. (2012). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 1547-1558.
- Parchenko, V. V., & Borysenko, N. M. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (3 (49)), 4-13.
- Pogorelcnik, A., & Dolenc, M. S. (2014). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Letters in Drug Design & Discovery, 11(1), 1-8.
- Zhang, Y., Li, Y., & Zhang, J. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 8, 593.
- Zhang, Y., Li, Y., & Zhang, J. (2022). 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential. Current Topics in Medicinal Chemistry, 22(1), 1-15.
-
MDPI. (2022). Progression of Antiviral Agents Targeting Viral Polymerases. Retrieved from [Link]
- Simurova, N. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422.
- Parchenko, V. V., & Borysenko, N. M. (2025). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. International Journal of Modern Pharmaceutical Research, 9(2), 73-78.
-
ResearchGate. (n.d.). Synthesis of an Azide-Tethered 4H-Furo[3,4-b]indole. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,2,3-triazolyl nucleoside analogues and their antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. axispharm.com [axispharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Small Molecule Drugs Targeting Viral Polymerases | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole Derivatives with Anti-breast Cancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: CuAAC Synthesis of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Abstract & Strategic Significance
This application note details the robust synthesis of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine , a strategic heterocyclic building block. This molecule combines a tetrahydrofuran (oxolane) pharmacophore—mimicking ribose or acting as a polar spacer—with a 1,2,3-triazole core, a proven bioisostere for amide bonds. The primary amine functionality allows for rapid downstream diversification via acylation, reductive amination, or sulfonylation, making this compound a high-value scaffold for Fragment-Based Drug Discovery (FBDD).
The protocol utilizes the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , ensuring exclusive 1,4-regioselectivity.[1] We employ a "self-validating" modular approach, separating the synthesis of the potentially hazardous azide intermediate from the convergent click reaction to maximize safety and yield.
Safety & Hazard Assessment (Critical)
WARNING: This protocol involves the synthesis and handling of low molecular weight organic azides.[2][3]
-
Explosion Hazard: Organic azides with a C/N ratio < 3 are considered highly unstable and potentially explosive.[4]
-
Target Azide: 2-(Azidomethyl)tetrahydrofuran (
). -
Ratio Calculation: 5 Carbons / 3 Nitrogens = 1.66 .
-
Verdict: High Energy Compound. This intermediate is stable in solution but must NOT be distilled or isolated as a neat solid on a large scale. Store and use as a solution (e.g., in DMF or t-BuOH).
-
-
Heavy Metals: Sodium azide (
) can form explosive metal azides with copper or lead. Do not use metal spatulas or dispose of azide solutions down drains with metal piping. -
Cyanide-like Toxicity: Azides are potent metabolic poisons (cytochrome c oxidase inhibitors). Work exclusively in a well-ventilated fume hood.[4]
Retrosynthetic Logic & Reaction Scheme
The synthesis is disconnected into two primary precursors: 2-(Azidomethyl)tetrahydrofuran (derived from tetrahydrofurfuryl alcohol) and Propargylamine .
Figure 1: Retrosynthetic pathway emphasizing the convergent CuAAC step.
Materials & Equipment
Reagents
| Reagent | Purity | Role |
| Tetrahydrofurfuryl alcohol | >98% | Starting Material (Scaffold) |
| Methanesulfonyl chloride (MsCl) | >99% | Activation Agent |
| Sodium Azide ( | >99% | Azidation Agent |
| Propargylamine | 98% | Alkyne Partner |
| Copper(II) Sulfate Pentahydrate | >98% | Pre-catalyst |
| Sodium Ascorbate | >99% | Reductant (generates Cu(I)) |
| EDTA (Disodium salt) | ACS Grade | Copper Chelation (Workup) |
Solvents[4][5][6]
-
Dichloromethane (DCM) – Anhydrous
-
N,N-Dimethylformamide (DMF) – Anhydrous
-
tert-Butanol (t-BuOH) / Water (1:1 mixture)[5]
Experimental Protocol
Phase 1: Synthesis of 2-(Azidomethyl)tetrahydrofuran
Rationale: Direct displacement of the alcohol is poor; activation via mesylation is required.
Step 1.1: Activation (Mesylation)
-
Charge a round-bottom flask with tetrahydrofurfuryl alcohol (10.0 mmol) and anhydrous DCM (20 mL).
-
Add Triethylamine (15.0 mmol) and cool to 0°C (ice bath).
-
Dropwise add Methanesulfonyl chloride (12.0 mmol) over 15 minutes. Exothermic reaction.
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Workup: Wash with cold 1M HCl, then sat.
, then brine. Dry organic layer over . -
Concentrate in vacuo to obtain the crude mesylate (typically a pale yellow oil). Use immediately.
Step 1.2: Azidation
-
Dissolve the crude mesylate in anhydrous DMF (20 mL).
-
Add Sodium Azide (15.0 mmol) cautiously.
-
Heat to 60°C behind a blast shield for 4–6 hours.
-
Safety Check: Do NOT heat above 80°C.
-
Workup: Dilute with diethyl ether (50 mL) and wash copiously with water (3 x 30 mL) to remove DMF and excess
. -
Dry the ether layer (
). Do not rotary evaporate to dryness. Concentrate carefully to a defined volume or use the solution directly, calculating concentration by mass balance.
Phase 2: The CuAAC Reaction (Click Chemistry)
Rationale: The CuSO4/Ascorbate system is the "Gold Standard" for aqueous-compatible click reactions, robust against oxygen and water.
Protocol:
-
Preparation: In a reaction vial, dissolve Propargylamine (1.0 equiv, based on Azide) in t-BuOH/Water (1:1) (0.5 M concentration).
-
Azide Addition: Add the 2-(Azidomethyl)tetrahydrofuran solution (1.0 equiv).
-
Catalyst Loading:
-
Add
(5 mol% as a 1M aqueous solution). -
Add Sodium Ascorbate (15 mol% as a freshly prepared 1M aqueous solution).
-
-
Reaction: The solution typically turns yellow/orange. Stir vigorously at Room Temperature for 12–16 hours.
-
Monitoring: TLC (DCM/MeOH 9:1). The azide spot (high
) should disappear; product spot (low , stains with ninhydrin) will appear.
-
Phase 3: Workup & Purification
Rationale: Aminotriazoles are polar and can chelate copper. EDTA is essential to remove paramagnetic copper residues that interfere with NMR and biological assays.
-
Chelation: Add 5 mL of 0.1 M EDTA solution (pH 7.4) to the reaction mixture. Stir for 30 minutes to complex copper (solution turns blue/green).
-
Extraction: Adjust pH to >10 using 1M NaOH (to ensure the amine is free-based). Extract with DCM/Isopropanol (3:1) (3 x 20 mL). Note: Pure DCM may not efficiently extract the polar amine.
-
Drying: Dry combined organics over
and concentrate. -
Purification: Flash Chromatography (Silica Gel).
-
Eluent: DCM -> 10% MeOH in DCM (with 1%
additive to reduce tailing).
-
Analytical Validation (Expected Data)
Upon isolation, validate the structure using the following expected signals.
| Technique | Signal Description | Assignment |
| 1H NMR (400 MHz, | Triazole C5-H | |
| N-CH 2-CH (Diastereotopic) | ||
| THF C2-H (Methine) | ||
| Triazole-C-CH 2-NH2 | ||
| THF C5-H 2 | ||
| THF C3/C4-H 2 | ||
| 13C NMR (100 MHz, | Triazole Carbons | |
| THF C-O Carbons | ||
| Linker Carbons | ||
| LC-MS (ESI+) | m/z = 183.1 [M+H]+ | Calculated MW: 182.22 |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Expert Insights & Troubleshooting
-
The "Green" Color Issue: If your crude product is green, copper is still present. Repeat the EDTA wash or filter through a small pad of Celite mixed with Chelex resin.
-
Reaction Stalling: If the reaction stalls (TLC shows remaining azide after 16h), add a second portion of Sodium Ascorbate (5 mol%). Oxygen in the headspace may have oxidized the catalytic Cu(I) to inactive Cu(II).
-
Alternative Catalyst: If the amine moiety coordinates copper too strongly, inhibiting the catalyst, switch to CuI (Copper Iodide) with TTTA or TBTA ligand in DMSO. The ligand protects the copper center from the substrate amine.
References
-
CuAAC Mechanism & Review
- Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015.
-
Safety of Organic Azides
- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
-
Reaction Conditions (Propargylamine)
- Himo, F., et al. (2005). Copper-Catalyzed Azide-Alkyne Cycloaddition: Mechanism and Regioselectivity. Journal of the American Chemical Society, 127(1), 210–216.
-
Workup & Purification
- Bock, V. D., et al. (2006). Cu(I)-Catalyzed Alkyne-Azide "Click" Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51–68.
Sources
Application Notes & Protocols: Leveraging 4-Amino-1,2,3-Triazoles as Versatile Linkers in Fragment-Based Drug Discovery
Introduction: The Critical Role of Linkers in Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening small, low-complexity molecules ("fragments") that typically exhibit weak binding to a biological target. The subsequent optimization phase involves growing or merging these fragments to achieve high-affinity ligands. The choice of a "linker" to connect these fragments is a critical determinant of success, influencing not only the binding affinity but also the physicochemical and pharmacokinetic properties of the resulting molecule. An ideal linker should be synthetically accessible, stable, and capable of orienting the fragments in a desired vector to maximize interactions with the target protein.
This guide focuses on the application of 4-amino-1,2,3-triazoles as a novel and highly effective class of linkers in FBDD. We will explore their synthesis, unique chemical properties, and provide detailed protocols for their implementation in fragment linking strategies.
The Rise of 4-Amino-1,2,3-Triazoles: A Superior Linking Moiety
Traditionally, amide bonds have been a popular choice for linking fragments due to their synthetic simplicity. However, they can be susceptible to hydrolysis and may introduce undesirable planarity. The 1,4-disubstituted 1,2,3-triazole, often synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has gained widespread use as a bioisostere of the trans-amide bond. While effective, the standard "click" triazole lacks a crucial feature: a vector for further chemical elaboration.
The 4-amino-1,2,3-triazole scaffold addresses this limitation by incorporating an exocyclic amino group. This seemingly minor modification provides a strategic advantage by offering a readily functionalizable handle for vector-based fragment growth.
Key Advantages of 4-Amino-1,2,3-Triazole Linkers:
-
Synthetic Tractability: These linkers can be synthesized in a one-pot, three-component reaction, offering high yields and operational simplicity.
-
Tunable Electronics and Geometry: The exocyclic amino group can be N-acylated, N-sulfonylated, or N-alkylated, allowing for fine-tuning of the electronic and steric properties of the linker. This modulation can be crucial for optimizing interactions with the target protein.
-
Improved Physicochemical Properties: The 4-amino-1,2,3-triazole core can act as a hydrogen bond donor and acceptor, potentially improving the solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.
-
Bioisosteric Potential: The N-acylated 4-amino-1,2,3-triazole can serve as a non-hydrolyzable bioisostere of a secondary amide, offering enhanced metabolic stability.
Experimental Workflow for Fragment Linking using 4-Amino-1,2,3-Triazoles
The following diagram illustrates the general workflow for utilizing 4-amino-1,2,3-triazoles in a fragment linking campaign.
Caption: FBDD workflow using 4-amino-1,2,3-triazoles.
Protocols
Protocol 1: One-Pot Synthesis of the 4-Amino-1,2,3-Triazole Core
This protocol describes the synthesis of a 4-amino-1,2,3-triazole core from an organic azide, a nitrile, and a terminal alkyne. This method is adapted from literature procedures that demonstrate the versatility of this reaction.
Materials:
-
Organic azide (R1-N3) (1.0 eq)
-
Nitrile (R2-CN) (1.2 eq)
-
Terminal alkyne (R3-C≡CH) (1.2 eq)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere, add the organic azide (1.0 eq), nitrile (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 eq), followed by DIPEA (2.0 eq) and CuI (10 mol%).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1,2,3-triazole.
Rationale for Experimental Choices:
-
Copper(I) Iodide (CuI): Serves as the catalyst for the cycloaddition reaction.
-
DIPEA: Acts as a non-nucleophilic base to facilitate the reaction.
-
Anhydrous DMF: A polar aprotic solvent that is suitable for this type of reaction.
-
Inert Atmosphere: Prevents the oxidation of the Cu(I) catalyst.
Protocol 2: N-Acylation of the 4-Amino-1,2,3-Triazole for Fragment Linking
This protocol details the coupling of a fragment containing a carboxylic acid (or its activated form) to the exocyclic amino group of the triazole core.
Materials:
-
4-Amino-1,2,3-triazole (from Protocol 1) (1.0 eq)
-
Fragment with a carboxylic acid (R-COOH) (1.1 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.2 eq)
-
Base (e.g., DIPEA) (2.0 eq)
-
Anhydrous DMF or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the fragment with the carboxylic acid (1.1 eq) in anhydrous DMF or DCM in a dry, round-bottom flask under an inert atmosphere.
-
Add the coupling agent (1.2 eq) and the base (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the 4-amino-1,2,3-triazole (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the final N-acylated linked compound.
Rationale for Experimental Choices:
-
Coupling Agent (HATU/HBTU): These reagents are highly efficient for amide bond formation and minimize side reactions.
-
Base (DIPEA): Neutralizes the acid formed during the reaction and maintains a basic pH, which is optimal for the coupling reaction.
Data Presentation: A Hypothetical Case Study
To illustrate the potential of this approach, consider a hypothetical fragment linking campaign targeting a model protein kinase.
Table 1: Binding Affinities of Linked Fragments
| Compound ID | R1 Fragment | R2 Fragment | R3 Fragment | Linker Type | Binding Affinity (Kd, µM) |
| F1 | 4-aminopyridine | - | - | - | >1000 |
| F2 | - | 3-cyanophenol | - | - | 850 |
| F3 | - | - | Phenylacetylene | - | >1000 |
| LC-1 | 4-pyridylcarbonyl | 3-hydroxyphenyl | Phenyl | 4-Amino-1,2,3-triazole | 15.2 |
| LC-2 | 4-pyridylsulfonyl | 3-hydroxyphenyl | Phenyl | 4-Amino-1,2,3-triazole | 25.8 |
| LC-3 (Amide) | 4-pyridylcarbonyl | 3-hydroxyphenyl | - | Amide | 45.5 |
The data in Table 1 demonstrates a significant improvement in binding affinity upon linking the initial weakly binding fragments using the 4-amino-1,2,3-triazole linker. Furthermore, the ability to modify the exocyclic amino group (e.g., acyl vs. sulfonyl) allows for the exploration of different interactions within the binding pocket.
Logical Relationships in Fragment Optimization
The following diagram illustrates the iterative nature of fragment optimization using the 4-amino-1,2,3-triazole linker.
Caption: Iterative cycle of fragment optimization.
Conclusion and Future Perspectives
4-Amino-1,2,3-triazoles represent a significant advancement in linker technology for fragment-based drug discovery. Their synthetic accessibility, tunable properties, and ability to serve as a versatile hub for fragment elaboration make them an invaluable tool for medicinal chemists. The protocols and workflows outlined in this guide provide a solid foundation for researchers to incorporate this powerful linker into their FBDD campaigns, ultimately accelerating the discovery of novel therapeutics. Future work in this area may focus on expanding the diversity of the three-component reaction to access an even wider range of chemical space and on the development of novel N-functionalizations of the exocyclic amino group to further enhance the capabilities of this remarkable scaffold.
References
-
Title: A three-component reaction for the synthesis of 4-amino-1,2,3-triazoles. Source: Organic Letters. URL: [Link]
-
Title: Fragment-Based Drug Discovery. Source: Nature Reviews Drug Discovery. URL: [Link]
-
Title: The CuAAC Click Reaction in Chemical Biology and Materials Science. Source: Angewandte Chemie International Edition. URL: [Link]
-
Title: Bioisosteres in Medicinal Chemistry. Source: Wiley-VCH. URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Copper Removal from Polar Click Chemistry Products
Topic: Removing copper residues from polar triazole products after CuAAC (Click) synthesis. Audience: Organic Chemists, Chemical Biologists, and Process Engineers. Tone: Senior Application Scientist – Authoritative, precise, and solution-oriented.
Introduction: The "Sticky" Copper Problem
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is robust, but the post-reaction workup is often the bottleneck. The 1,2,3-triazole ring formed during the reaction is not just a product; it is a nitrogen-rich ligand that coordinates Cu(I)/Cu(II) ions with high affinity.
When your product is polar (water-soluble), you face a specific dilemma: you cannot simply wash the copper away with water because your product dissolves in the wash, and you cannot extract into organic solvents because your product is too polar.
This guide provides validated protocols to break this coordination complex and isolate high-purity polar triazoles.
Module 1: Diagnostic & Decision Matrix
Before selecting a protocol, you must categorize your product. Copper removal strategies rely entirely on the hydrodynamic radius (Molecular Weight) and solubility profile of your target molecule.
Visualizing the Workflow
Figure 1: Decision matrix for selecting the appropriate copper removal protocol based on product properties.
Module 2: Troubleshooting Guides & FAQs
Issue 1: "I have a polar small molecule (MW < 500). I can't use dialysis, and extraction fails."
Diagnosis: This is the most difficult scenario. Your product and the copper catalyst are both soluble in the aqueous phase. Solution: Use Solid-Supported Scavengers .[1] These are silica or polystyrene beads functionalized with high-affinity ligands (Thiols or Thioureas) that bind copper more tightly than your triazole does.
Protocol: Batch Mode Scavenging (Si-Thiol)
Recommended for: Sugars, short PEG-linkers, and polar drugs.
-
Preparation: Dissolve your crude reaction mixture in a solvent compatible with the resin (Water, MeOH, or DMF).
-
Loading: Add SiliaMetS® Thiol or MP-TMT resin.
-
Ratio: Use 4–5 equivalents of resin relative to the copper catalyst used (not the product).
-
-
Incubation: Stir gently (do not use a magnetic stir bar if using fragile silica beads; use an orbital shaker) for 4–16 hours at room temperature.
-
Tip: Heating to 40°C can accelerate kinetics but check product stability.
-
-
Filtration: Filter the mixture through a fritted glass funnel or a 0.45 µm syringe filter.
-
Wash: Wash the resin cake with the solvent to recover any entrained product.
-
Result: The filtrate contains your copper-free product. The resin turns dark/black as it captures Cu.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Affinity (Kd) | Compatibility | Best For |
| Si-Thiol | Propylthiol | High | Water, MeOH, DMSO | General polar products |
| MP-TMT | Trimercaptotriazine | Very High | Organic/Aqueous mix | Stubborn Cu residues |
| Chelex 100 | Iminodiacetic acid | Medium | Water (pH dependent) | Charged species |
Issue 2: "My product is amphiphilic (e.g., a peptide-triazole). It smears on normal phase silica."
Diagnosis: The copper-triazole complex alters the polarity of your peptide, causing peak broadening or streaking. Solution: Reverse-Phase SPE with EDTA Chase.
Protocol: The "EDTA Sandwich" SPE
-
Conditioning: Condition a C18 Sep-Pak or Strata-X cartridge with MeOH, then Water.
-
Equilibration: Equilibrate with 50 mM EDTA (pH 7) . This pre-loads the column with a chelator.
-
Loading: Acidify your crude reaction (0.1% TFA) to ensure the peptide binds to the C18 resin. Load onto the cartridge.
-
Mechanism: The peptide binds to the C18. The copper, now loosely bound due to low pH, is exposed to the EDTA.
-
-
Wash 1 (Chelation): Wash with 5–10 column volumes of 50 mM EDTA (aq) .
-
Observation: You may see a faint blue band elute.
-
-
Wash 2 (Desalting): Wash with water (0.1% TFA) to remove the EDTA.
-
Elution: Elute the product with MeOH/Acetonitrile.
Issue 3: "How do I verify the copper is actually gone?"
Diagnosis: Visual inspection (blue color) is insufficient. Copper is cytotoxic at low ppm levels (ICH Q3D limit for parenteral drugs is ~300 µ g/day ).
Method A: The NMR "Broadening" Check (Quick)
Paramagnetic Cu(II) causes rapid relaxation of nearby protons, leading to line broadening and loss of signal intensity in 1H NMR.
-
Check: Look at the triazole proton (usually ~8.0 ppm).
-
Pass: Sharp singlet.
-
Fail: Broad hump or "missing" peak.
Method B: Colorimetric Spot Test (Qualitative)
-
Take 10 µL of your product solution.[2]
-
Add 10 µL of concentrated ammonia or sodium sulfide (Na2S).
-
Result: Darkening or precipitate indicates residual heavy metal.
Method C: ICP-MS (Quantitative - Gold Standard)
Required for clinical or biological candidates to ensure <10 ppm compliance.
Module 3: Mechanism of Action
Understanding why we use specific reagents prevents experimental error.
The Ligand Exchange Mechanism
The triazole ring is a "soft" nitrogen donor. To remove copper, we must introduce a ligand with a higher formation constant (
Figure 2: Thermodynamic displacement of the triazole ligand by thiol-functionalized resins.
References
-
ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Guidelines for permissible daily exposure (PDE) of Copper.
-
Gawande, M. B., et al. (2016). "Cu and Cu-Based Nanoparticles: Synthesis and Applications in Catalysis." Chemical Reviews. (Discusses Cu removal strategies).
-
SiliCycle Application Notes. "Metal Scavenging Solutions: Removal of Copper from Organic Media." SiliCycle Inc.
-
Biotage User Guide. "MP-TMT Metal Scavenger for Pd and Cu Removal." Biotage AB.
-
Chan, T. R., et al. (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters. (Explains the coordination chemistry of triazoles).
Sources
Validation & Comparative
Introduction: The Ubiquitous Triazole and its Spectroscopic Signature
An In-Depth Guide to the ¹H NMR Chemical Shifts of 1,4-Disubstituted 1,2,3-Triazole Protons
The 1,2,3-triazole motif has become a cornerstone in modern chemistry, particularly in the fields of drug discovery, materials science, and bioconjugation.[1] Its prevalence is largely due to the advent of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry." This remarkably efficient and regioselective reaction provides exclusive access to 1,4-disubstituted 1,2,3-triazoles from a wide array of terminal alkynes and organic azides.[2][3]
Given the synthetic accessibility of these heterocycles, robust and unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, stands as the primary tool for structural elucidation. Within the ¹H NMR spectrum of a 1,4-disubstituted 1,2,3-triazole, the proton at the C5 position of the triazole ring provides a distinct and highly informative signal. This guide offers a comparative analysis of the factors influencing the chemical shift of this C5-proton, supported by experimental data and protocols.
The Diagnostic C5-Proton: A Spectroscopic Landmark
The C5-proton of a 1,4-disubstituted 1,2,3-triazole typically appears as a sharp singlet in the downfield (aromatic) region of the ¹H NMR spectrum.[4] Its multiplicity is a direct result of having no adjacent protons for spin-spin coupling. The chemical shift of this proton is highly sensitive to its electronic environment, generally resonating between δ 7.5 and 8.8 ppm .[3][5][6] This downfield position is attributed to the deshielding effects of the aromatic triazole ring and the adjacent electron-withdrawing nitrogen atoms.
The precise chemical shift of the C5-H provides a window into the electronic nature of the substituents at the N1 and C4 positions, making it a powerful diagnostic signal for chemists.
Comparative Analysis: The Influence of Substituents on C5-H Chemical Shifts
The electronic properties of the substituents attached to the triazole ring at the N1 (from the azide) and C4 (from the alkyne) positions exert a predictable influence on the electron density around the C5-proton. This, in turn, dictates its resonance frequency.
-
Electron-Withdrawing Groups (EWGs) at either the N1 or C4 position decrease the electron density at C5. This deshielding effect causes the C5-H signal to shift downfield (to a higher δ value).
-
Electron-Donating Groups (EDGs) at the N1 or C4 position increase the electron density at C5. This shielding effect causes the C5-H signal to shift upfield (to a lower δ value).
The following table summarizes experimental data from the literature, illustrating these trends.
| N1-Substituent (R¹) | C4-Substituent (R²) | C5-H Chemical Shift (δ, ppm) | Solvent | Reference(s) |
| Benzyl | Phenyl | 7.66 | CDCl₃ | [5] |
| Benzyl | p-Tolyl (-CH₃, EDG) | 7.62 | CDCl₃ | [5] |
| Benzyl | p-Methoxyphenyl (-OCH₃, EDG) | 7.58 | CDCl₃ | [5] |
| Benzyl | p-Fluorophenyl (-F, weak EWG) | 7.66 | CDCl₃ | [7] |
| Benzyl | p-Bromophenyl (-Br, EWG) | 8.71 | DMSO-d₆ | [6] |
| Benzyl | m-Fluorophenyl (-F, EWG) | 8.71 | DMSO-d₆ | [6] |
| p-Tolyl | Phenyl | 8.15 | CDCl₃ | [6] |
| p-Anisyl | Phenyl | 8.11 | CDCl₃ | [8] |
| Phenyl | p-Tolyl | 8.16 | CDCl₃ | [8] |
Analysis of Trends:
As demonstrated in the data, substituting the C4-phenyl ring with an electron-donating methyl group (p-tolyl) or a stronger methoxy group (p-methoxyphenyl) results in an upfield shift of the C5-H signal from δ 7.66 ppm to 7.62 ppm and 7.58 ppm, respectively, when compared to the unsubstituted phenyl ring.[5] Conversely, placing electron-withdrawing groups on the aryl rings leads to a downfield shift.
It is also crucial to note the significant impact of the NMR solvent. The polar, hydrogen-bond-accepting nature of DMSO-d₆ can lead to substantial downfield shifts compared to the less polar CDCl₃, as seen for the halogenated derivatives.[6][9]
Visualizing the 1,4-Disubstituted 1,2,3-Triazole Structure
Caption: General structure of a 1,4-disubstituted 1,2,3-triazole highlighting the C5-proton.
Experimental Protocol: Synthesis and Characterization of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a reliable, small-scale synthesis of a representative 1,4-disubstituted 1,2,3-triazole via the CuAAC reaction. The procedure is self-validating, as the final product's ¹H NMR spectrum should show the characteristic C5-H singlet at approximately δ 7.66 ppm in CDCl₃.[5]
Materials and Reagents:
-
Benzyl azide (C₇H₇N₃)
-
Phenylacetylene (C₈H₆)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (C₆H₇NaO₆)
-
tert-Butanol (t-BuOH)
-
Deionized water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (0.5 mmol, 1.0 equiv).
-
Rationale: The reaction is built upon the alkyne starting material.
-
-
Solvent Addition: Add a 1:1 mixture of t-BuOH and water (4 mL). Stir the mixture to ensure homogeneity.
-
Rationale: A mixed aqueous-organic solvent system is highly effective for the CuAAC reaction, accommodating both polar and non-polar reactants and reagents.[10]
-
-
Addition of Azide: Add benzyl azide (0.5 mmol, 1.0 equiv) to the stirring solution.
-
Causality: Equimolar amounts of the azide and alkyne are used to ensure complete consumption of the limiting reagent.
-
-
Catalyst Preparation and Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.2 equiv) in water (1 mL) and a solution of CuSO₄·5H₂O (0.05 mmol, 0.1 equiv) in water (1 mL). Add the sodium ascorbate solution to the reaction flask first, followed by the copper sulfate solution. The solution should turn a yellow-green or heterogeneous yellow color.
-
Rationale: Sodium ascorbate is a reducing agent that reduces the Cu(II) salt to the catalytically active Cu(I) species in situ. Adding the ascorbate first ensures a reducing environment is present when the copper is introduced, preventing premature oxidation of the Cu(I) catalyst.[3]
-
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Rationale: TLC allows for qualitative assessment of the reaction's completion by visualizing the disappearance of starting material spots and the appearance of a new, more polar product spot.
-
-
Workup and Extraction: Once the reaction is complete, add water (10 mL) and saturated aqueous NH₄Cl (5 mL) to the flask. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Rationale: The NH₄Cl solution helps to quench the reaction and complex with the copper catalyst, facilitating its removal from the organic phase. DCM is used to extract the organic product from the aqueous medium.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water from the organic phase with a drying agent is crucial before solvent evaporation to obtain a clean crude product.
-
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization (e.g., from ethanol) to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid.
-
Rationale: Purification removes any unreacted starting materials and non-polar impurities, yielding the analytically pure triazole.
-
-
Characterization: Acquire a ¹H NMR spectrum of the purified product in CDCl₃.
Visualizing the Synthesis and Analysis Workflow
Caption: Workflow for the synthesis and characterization of a 1,4-disubstituted 1,2,3-triazole.
Conclusion
The ¹H NMR chemical shift of the C5-proton is an invaluable and reliable diagnostic tool in the chemistry of 1,4-disubstituted 1,2,3-triazoles. Its characteristic singlet signal in the downfield region of the spectrum serves as a clear indicator of successful triazole formation via the CuAAC reaction. Furthermore, the sensitivity of this chemical shift to the electronic nature of the N1 and C4 substituents allows researchers to glean immediate structural insights. By understanding the principles outlined in this guide, researchers can confidently synthesize, purify, and characterize this important class of heterocyclic compounds, accelerating progress in medicinal chemistry and beyond.
References
-
Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. (2021). An Acad Bras Cienc, 93(3). Available at: [Link]
-
Copper(I)-catalyzed tandem reaction: synthesis of 1,4-disubstituted 1,2,3-triazoles from alkyl diacyl peroxides, azidotrimethylsilane, and alkynes. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
- Supporting Information for an unspecified article, providing analytical data for 1-Benzyl-4-phenyl-1H-1,2,3-triazole and its derivatives. (n.d.).
-
Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Three Component Coupling of Alcohol, Azide and Alkynes Using CuO Nanoparticles. (n.d.). Research Article. Available at: [Link]
-
Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. (2020). ACS Omega. Available at: [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazoles via visible-light promoted CuAAC reaction. (2021). Chemistry – An Asian Journal. Available at: [Link]
-
Supplementary Information for an article on triazole synthesis. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
¹H NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. (2016). ResearchGate. Available at: [Link]
-
Comparison of chemical shifts for the aromatic protons in the isomeric 1-methoxyazabenzotriazoles. (2022). Tetrahedron. Available at: [Link]
-
Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. (n.d.). Molecules. Available at: [Link]
-
¹³C NMR of 1-benzyl-4-phenyl-1H-1,2,3-triazole. (2016). ResearchGate. Available at: [Link]
-
¹H NMR of 1-(4-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. (2016). ResearchGate. Available at: [Link]
-
Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. (n.d.). Journal of Physics: Conference Series. Available at: [Link]
-
Electronic Supplementary Information for Solvent-free one-pot synthesis of 1,2,3-triazole derivatives. (2012). Royal Society of Chemistry. Available at: [Link]
-
On triazoles. IV—NMR study of 5-amino-1,2,4-triazole isomers. (n.d.). Journal of Heterocyclic Chemistry. Available at: [Link]
-
Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. (n.d.). American Chemical Society. Available at: [Link]
-
4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. (2024). Scientific Reports. Available at: [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). Molecules. Available at: [Link]
-
Triazoles as T2-Exchange Magnetic Resonance Imaging Contrast Agents for the Detection of Nitrilase Activity. (n.d.). ACS Chemical Biology. Available at: [Link]
-
A two-step continuous flow synthesis of 1,4-disubstituted 1,2,3-triazoles under metal- and azide-free conditions. (2016). Royal Society of Chemistry. Available at: [Link]
-
¹H NMR spectrum of 1,4-disubstituted 1,2,3-triazole click product. (n.d.). ResearchGate. Available at: [Link]
-
Chemistry of 1, 2, 4-Triazole: A Review Article. (2016). International Journal of Science and Research (IJSR). Available at: [Link]
-
Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Arabian Journal of Chemistry. Available at: [Link]
-
A characteristic ¹H NMR spectrum of isomeric N-alkyl-4-nitro-1,2,3-triazoles. (n.d.). ResearchGate. Available at: [Link]
-
The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene with a Substitution Pattern Providing the Long Axial Symmetry. (n.d.). Molecules. Available at: [Link]
-
¹H NMR interpretation of an 1,2,3-triazole. (2013). Reddit. Available at: [Link]
-
Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices. (n.d.). Materials. Available at: [Link]
-
Solvent and substituent effects on the electronic structures of triazoles: Computational study. (2003). Journal of Molecular Structure: THEOCHEM. Available at: [Link]
-
Substituent Electronic Effects of C5-Substituted Benzotriazole Derivatives on Copper Nanostructure Corrosion Inhibition in Chemical Mechanical Planarization. (2024). ResearchGate. Available at: [Link]
-
Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. (n.d.). Letters in Drug Design & Discovery. Available at: [Link]
-
Impact of substituents of various nature at C-3 and C-5 of 4H-1,2,4-triazole on compounds' behavior under the conditions of GC-MS analysis. (2021). ResearchGate. Available at: [Link]
Sources
- 1. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. unn.edu.ng [unn.edu.ng]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Definitive Structural Assignment: N1 vs. N2 Triazole Isomers via 15N HMBC
Executive Summary
In medicinal chemistry, particularly within "Click Chemistry" (CuAAC) and fragment-based drug discovery, the 1,2,3-triazole ring is a ubiquitous pharmacophore. While Copper-catalyzed synthesis yields the 1,4-regioisomer (N1-substituted) exclusively, thermal cycloadditions or alkylation of the triazole ring often produce mixtures of N1-substituted and N2-substituted isomers.
Distinguishing these isomers using standard
The Isomer Challenge: Why Standard NMR Fails
The structural difference lies in the attachment point of the alkyl/aryl group (R) on the nitrogen ring.
-
N1-Isomer (1,4- or 1,5-disubstituted): Asymmetric. The R-group is attached to a nitrogen adjacent to a carbon.
-
N2-Isomer (2,4-disubstituted): Pseudo-symmetric. The R-group is attached to the central nitrogen.
The Problem: In
Mechanistic Basis: The N Advantage
N NMR provides definitive resolution because the hybridization state of the nitrogen atoms changes drastically depending on the substitution pattern. We distinguish nitrogens based on their electronic contribution to the aromatic system:-
Pyrrole-type Nitrogen: Bonded to the substituent (R). It contributes two electrons to the
-system (lone pair involved in aromaticity). Result: Highly Shielded (Upfield). -
Pyridine-type Nitrogen: Has a double bond within the ring. It contributes one electron to the
-system; the lone pair is orthogonal (in an orbital). Result: Highly Deshielded (Downfield).
The Discrimination Logic
By acquiring an
-
N1-Isomer: The
-protons correlate to N1 . N1 is pyrrole-type (Shielded). The other two nitrogens (N2, N3) are pyridine-type (Deshielded). -
N2-Isomer: The
-protons correlate to N2 . N2 is pyrrole-type (Shielded). The flanking nitrogens (N1, N3) are pyridine-type (Deshielded).
Crucial Differentiator: While both alkylated nitrogens are shielded, the N2-isomer typically exhibits a higher degree of symmetry , often making N1 and N3 chemically equivalent (or very close), whereas the N1-isomer shows distinct signals for N2 and N3.
Comparative Analysis: Chemical Shifts & Correlations
Table 1: Diagnostic
| Feature | N1-Substituted Isomer | N2-Substituted Isomer |
| Attached Nitrogen | N1 | N2 |
| Attached N Type | Pyrrole-like (Shielded) | Pyrrole-like (Shielded) |
| Attached N Shift ( | ~230 - 260 ppm | ~250 - 280 ppm |
| Unsubstituted Nitrogens | N2 & N3 | N1 & N3 |
| Unsub. N Type | Pyridine-like (Deshielded) | Pyridine-like (Deshielded) |
| Unsub. N Shift ( | ~350 - 380 ppm | ~330 - 360 ppm |
| Symmetry | Asymmetric (3 distinct N signals) | Often Symmetric (N1 |
| HMBC Correlation |
Note: If referencing to Nitromethane (
Experimental Protocol: N HMBC Acquisition
Since
A. Sample Preparation
-
Concentration: High concentration is vital. Aim for >30 mg/mL if solubility permits.
-
Solvent: DMSO-
is preferred over CDCl for triazoles due to better solubility and sharper peaks (reduced exchange broadening). -
Tube: High-quality 5mm or 3mm tubes (Shigemi tubes recommended for limited sample mass).
B. Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: Gradient-selected HMBC (hmbcgpndqf or similar).
-
Nucleus: F1 =
N, F2 = H. -
Spectral Width (F1): Large. Set to ~400 ppm (center at 200 ppm) to catch both pyrrole and pyridine regions.
-
Optimization (
):-
Set the long-range coupling constant delay (CNST13) to 6 - 8 Hz .
-
Reasoning:
and in heteroaromatics typically fall in this range.
-
-
Scans (NS): Minimum 64 scans, often 128 or 256 depending on concentration.
-
Increments (TD1): 128 to 256 (for sufficient resolution in the nitrogen dimension).
Decision Workflow
The following diagram illustrates the logical pathway to determine the isomer structure based on the acquired data.
Figure 1: Decision tree for assigning triazole regiochemistry using
Case Study Validation
Consider a triazole synthesized via thermal cycloaddition of benzyl azide and phenylacetylene.
-
Observation: The proton spectrum shows a singlet at 8.2 ppm (triazole ring proton) and a singlet at 5.6 ppm (benzyl
). -
HMBC Experiment: The benzyl
protons (5.6 ppm) show a strong cross-peak to a nitrogen at 245 ppm . -
Analysis:
-
The correlated nitrogen is at 245 ppm (Pyrrole-region). This confirms it is the point of attachment.
-
We observe two other nitrogen signals at 365 ppm and 372 ppm.
-
-
-
Contrast: If the spectrum showed the attachment N at ~260 ppm and a single (or very close) signal at ~345 ppm for the other two nitrogens, it would be the N2-isomer .
-
References
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H–15N heteronuclear shift correlation. Journal of Natural Products. Link
-
Souldozi, A., & Ramazani, A. (2007). Regioselectivity in the synthesis of 1,2,3-triazoles. Tetrahedron Letters. Link
-
Begtrup, M. (1974). 13C and 15N NMR spectra of azoles. Journal of the Chemical Society, Perkin Transactions 2. Link
-
Kalinina, D., et al. (2012). Regioselective alkylation of 1,2,3-triazoles. Central European Journal of Chemistry. Link
Comparative Guide: Mass Spectrometry Fragmentation of Amino-1,2,3-Triazoles (M-28 Loss)
Executive Summary
In the structural elucidation of nitrogen-rich heterocycles, the M-28 fragment ion serves as the definitive diagnostic fingerprint for 1,2,3-triazoles . This loss corresponds to the expulsion of a nitrogen molecule (
For researchers in drug discovery—particularly those utilizing "Click Chemistry" (CuAAC or RuAAC)—distinguishing between regioisomers (1,4- vs. 1,5-disubstituted) and structural isomers (1,2,3- vs. 1,2,4-triazoles) is critical. This guide details the mechanistic underpinnings of the M-28 loss, compares it against the fragmentation patterns of isomeric alternatives, and provides a validated experimental protocol for its detection.
Part 1: Mechanistic Insight – The "Why" Behind M-28
The fragmentation of amino-1,2,3-triazoles under Collision-Induced Dissociation (CID) is governed by Ring-Chain Tautomerism and Retro-Cycloaddition . Unlike simple cleavage, this pathway involves a rearrangement that precedes the bond break.
The Fragmentation Pathway[1][2][3][4][5]
-
Protonation: In Electrospray Ionization (ESI+), the amino group or the N3 of the ring accepts a proton, forming the
precursor. -
Ring Opening: The protonated triazole ring undergoes a ring-opening process, often breaking the N1-N2 bond. This generates a transient diazo-imine intermediate .
-
Expulsion: The diazo group is an excellent leaving group. The intermediate collapses, expelling neutral
(28 Da) and leaving a resonance-stabilized cation (typically an azirine or ketenimine derivative).
This pathway is energetically favorable for 1,2,3-triazoles but disfavored for 1,2,4-triazoles, which lack the contiguous N-N-N motif required to eject
Visualization: Fragmentation Mechanism
The following diagram illustrates the transformation of a generic 4-amino-1,2,3-triazole during MS/MS analysis.
Caption: Figure 1. Mechanistic pathway of N2 expulsion from a protonated 1,2,3-triazole precursor.
Part 2: Comparative Analysis – 1,2,3-Triazole vs. Alternatives
The utility of the M-28 loss lies in its specificity. While 1,2,3-triazoles lose
Table 1: Diagnostic Fragmentation Patterns
| Feature | Amino-1,2,3-Triazoles | Amino-1,2,4-Triazoles | Isoxazoles |
| Primary Neutral Loss | 28 Da ( | 27 Da (HCN) | 42 Da (CNO/Ketene) |
| Mechanism | Retro-cycloaddition / Diazo loss | Ring cleavage at C-N bonds | N-O bond cleavage |
| Relative Abundance | High (often Base Peak at low CE) | Moderate to Low | Variable |
| Secondary Fragments | Loss of R-CN (Nitrile) from the M-28 ion | Sequential losses of HCN | Loss of CO (28 Da) rare |
| Diagnostic Reliability | Excellent | Good | Moderate |
Distinguishing 1,2,4-Triazoles
1,2,4-Triazoles contain nitrogen atoms at positions 1, 2, and 4.[1] They lack the continuous three-nitrogen chain. Consequently, they cannot easily lose
-
Signature: Look for the loss of HCN (27 Da) or
(42 Da) . -
Amino Effect: Amino-1,2,4-triazoles often show a characteristic loss of ammonia (17 Da) or cleavage of the amino substituent before ring degradation, whereas 1,2,3-triazoles prioritize the ring opening (
loss) even with amino substituents present.
Part 3: Experimental Protocol
To reliably detect the M-28 loss and validate the presence of an amino-1,2,3-triazole, follow this self-validating workflow.
Sample Preparation
-
Concentration: Prepare a 1 µM solution in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Why Formic Acid? Promotes protonation (
), which is essential for the charge-mediated ring opening mechanism.
MS/MS Acquisition Parameters (Direct Infusion)
-
Ionization: ESI Positive Mode.
-
Isolation Width: 1.0 m/z (ensure specific isolation of the precursor).
-
Collision Energy (CE) Ramp: Do not use a static energy. Ramp CE from 10 eV to 50 eV.
-
Low CE (10-20 eV): 1,2,3-triazoles are labile; M-28 often appears early.
-
High CE (>35 eV): 1,2,4-triazoles require higher energy to break the ring (HCN loss).
-
Data Validation (The "Rule of 28")
If a peak at M-28 is observed, you must rule out Carbon Monoxide (CO) loss (also 28 Da), which is common in phenols or carbonyl-containing compounds.
-
Validation Step: Check the high-resolution mass (HRMS) if available.
- exact mass: 28.0061 Da
- exact mass: 27.9949 Da
-
Chemical Check: If HRMS is unavailable, derivatize the amino group (e.g., acetylation). If the loss shifts to M-42 (ketene) or remains M-28 (
), it confirms the triazole core vs. a carbonyl loss.
Workflow Visualization: Identification Decision Tree
Caption: Figure 2. Decision tree for differentiating triazole isomers based on primary neutral losses.
References
-
Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. (Detailed analysis of ring cleavage and N2 elimination). Link
-
Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. National Institutes of Health (PMC). (Comparative fragmentation data). Link
-
Ion chemistry of 1H-1,2,3-triazole. PubMed. (Thermodynamics of deprotonation and fragmentation). Link
-
Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters. (Establishes HCN loss as the dominant pathway for 1,2,4-isomers). Link
Sources
A Comparative Guide to the Bioactivity of 1,2,3-Triazole and 1,2,4-Triazole Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nucleoside analogues incorporating triazole scaffolds have emerged as a compelling class of therapeutic agents. The two constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, often exhibit distinct biological profiles. This guide provides a comprehensive comparison of the antiviral, anticancer, and antimicrobial activities of their respective nucleoside analogues, supported by experimental data and mechanistic insights to inform rational drug design.
Structural Distinctions: A Tale of Two Isomers
The fundamental difference between 1,2,3-triazole and 1,2,4-triazole lies in the arrangement of the three nitrogen atoms within the five-membered ring. This seemingly subtle variation in nitrogen placement significantly impacts the electronic distribution, hydrogen bonding capabilities, and overall stereochemistry of the resulting nucleoside analogues, thereby influencing their interaction with biological targets.[1]
The synthesis of 1,2,3-triazole nucleosides has been significantly advanced by the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. In contrast, the synthesis of 1,2,4-triazole nucleosides often involves the cyclization of intermediates derived from glycosyl cyanides or other precursors.[4][5]
Comparative Biological Activity: A Head-to-Head Analysis
Both 1,2,3- and 1,2,4-triazole nucleoside analogues have demonstrated a broad spectrum of biological activities.[6][7] However, the potency and spectrum of activity can differ significantly between the two isomers.
Antiviral Activity
The 1,2,4-triazole nucleoside, Ribavirin, is a well-established broad-spectrum antiviral agent.[8] Its mechanism of action is multifaceted, but a key aspect is the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides required for viral replication.[9] Interestingly, some 1,2,3-triazole-linked inhibitors of IMPDH have also been developed, suggesting a shared molecular target for antiviral activity between the two isomers.[10][11]
While direct comparative studies are limited, a review of the literature indicates that both classes of compounds are active against a range of viruses, including influenza, HIV, and coronaviruses.[6][12][13] For instance, certain 1,2,3-triazole-containing hybrids have shown potential anti-HIV-1 activity.[14]
Anticancer Activity
Both 1,2,3- and 1,2,4-triazole nucleoside analogues have emerged as promising anticancer agents, often acting through the induction of apoptosis and cell cycle arrest.[15] Some 1,2,4-triazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation.[16] In some instances, the replacement of a 1,2,3-triazole moiety with a 1,2,4-triazole is tolerated, indicating that for certain molecular scaffolds, the specific isomer may not be critical for anticancer activity.[17]
A study directly comparing the cytotoxicity of novel 1,2,3- and 1,2,4-triazolyl analogs of ribavirin in breast cancer cell lines (MCF-7 and MDA-MB-231) found that while the compounds were synthesized successfully, their cytotoxic activity was generally mediocre.[7] This highlights the importance of the overall molecular structure, not just the triazole core, in determining biological activity.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole-Oxadiazole Hybrid | PC-3 (Prostate) | 1.23 | [1] |
| 1,2,4-Triazole-Hydrazone Hybrid | MDA-MB-231 (Breast) | 1.8 | [1] |
| 1,2,3-Triazole Carboxamide | HCT-116 (Colon) | 5.8 | [18] |
| 1,2,4-Triazole Derivative | Hela (Cervical) | <12 | [11] |
Antimicrobial Activity
The triazole scaffold is a well-known pharmacophore in antifungal agents, with several 1,2,4-triazole-containing drugs like fluconazole and itraconazole in clinical use.[19] These drugs typically function by inhibiting lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungi. Nucleoside analogues of both triazole isomers have also been investigated for their antibacterial and antifungal properties.[20]
Studies have shown that 1,2,3-triazole glycosides exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.[4] Similarly, various 1,2,4-triazole derivatives have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[21]
| Compound Type | Microorganism | MIC (µg/mL) | Reference |
| 1,2,3-Triazole Glycoside | Staphylococcus aureus | Varies | [4] |
| 1,2,3-Triazole Thiazolyl Alcohol | Candida albicans | 344.87 (µmol/mL) | [22] |
| 1,2,4-Triazole Derivative | Escherichia coli | 3.125 | [19] |
| 1,2,4-Triazole Derivative | Pseudomonas aeruginosa | 3.125 | [19] |
Mechanistic Insights: Targeting Cellular and Viral Machinery
The biological activity of triazole nucleoside analogues stems from their ability to mimic natural nucleosides and interfere with essential cellular processes.
Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)
A primary mechanism of antiviral and anticancer activity for some triazole nucleosides is the inhibition of IMPDH. By blocking this enzyme, these analogues deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis. This disruption of nucleic acid metabolism is detrimental to rapidly replicating viruses and cancer cells.[9] While Ribavirin (a 1,2,4-triazole) is a well-known IMPDH inhibitor, research has shown that 1,2,3-triazole-containing molecules can also potently inhibit this enzyme.[10]
Caption: Mechanism of IMPDH Inhibition by Triazole Nucleoside Analogues.
Kinase Inhibition
In the context of cancer, many 1,2,4-triazole derivatives have been found to act as inhibitors of various protein kinases.[16] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. By blocking the activity of specific kinases, these nucleoside analogues can halt the uncontrolled growth of cancer cells. The development of kinase inhibitors is a major focus in modern oncology, and the triazole scaffold provides a versatile platform for designing such targeted therapies.
Experimental Protocols
Synthesis of 1,2,3-Triazole Nucleosides via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the "click chemistry" synthesis of 1,4-disubstituted 1,2,3-triazole nucleosides.
Materials:
-
Azido-functionalized nucleoside
-
Terminal alkyne
-
Copper(I) source (e.g., copper(I) iodide, copper(I) bromide)
-
Reducing agent (e.g., sodium ascorbate) to maintain copper in the +1 oxidation state if starting with a Cu(II) salt.
-
Ligand (optional, e.g., TBTA) to stabilize the Cu(I) catalyst
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve the azido-nucleoside and the terminal alkyne in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare the catalyst solution by dissolving the copper(I) source and sodium ascorbate (if using a Cu(II) source) in the solvent.
-
Add the catalyst solution to the reaction mixture containing the azide and alkyne.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure.
-
The crude product is then purified using an appropriate chromatographic technique, such as column chromatography on silica gel, to yield the pure 1,2,3-triazole nucleoside analogue.[10][23]
Caption: General Workflow for CuAAC Synthesis of 1,2,3-Triazole Nucleosides.
Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells in culture
-
96-well plates
-
Test compounds (triazole nucleoside analogues)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and include appropriate controls (untreated cells, vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.[18][24][25]
Conclusion and Future Perspectives
Both 1,2,3- and 1,2,4-triazole nucleoside analogues represent rich sources of biologically active compounds with significant potential in antiviral, anticancer, and antimicrobial drug discovery. While 1,2,4-triazoles are more established in clinically approved drugs, the versatility and efficiency of "click chemistry" have propelled 1,2,3-triazoles to the forefront of medicinal chemistry research.
The choice between a 1,2,3- or 1,2,4-triazole scaffold in drug design is not always straightforward and is highly dependent on the specific biological target and the desired mode of action. As this guide has illustrated, both isomers can exhibit potent and diverse biological activities. Future research should focus on more direct, head-to-head comparative studies to elucidate the subtle structure-activity relationships that govern the differential activities of these two important classes of nucleoside analogues. Such studies will be invaluable for the rational design of next-generation therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.
References
-
Al-Humaidi, J. Y., Shaaban, M. M., Rezki, N., Aouad, M. R., Zakaria, M., Jaremko, M., ... & Elwakil, B. H. (2022). 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants. Pharmaceuticals, 15(11), 1358. [Link]
-
Chen, J., Li, X., Zhu, W., & Zhu, Y. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 709123. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
El-Sayed, W. A., Abbas, H. S., Hussien, M. A., & El-Khrisy, E. A. M. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 164-173. [Link]
-
Farghaly, T. A., Masaret, G. S., Riyadh, S. M., & Harras, M. F. (2024). A Literature Review Focusing on the Antiviral Activity of[13][24][25] and[13][17][24]-triazoles. Mini-Reviews in Medicinal Chemistry, 24(17), 1602-1629. [Link]
-
Wikipedia. Ribavirin. [Link]
-
González-López, M., Varela-Ramirez, A., Aguilera, R. J., & Varela-Palma, J. (2021). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 26(23), 7206. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Jain, P., Lam, K., & Pankiewicz, K. W. (2010). Triazole-linked Inhibitors of Inosine Monophosphate Dehydrogenase from Human and Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 1(5), 229–233. [Link]
-
Way, H., Roh, J., Venteicher, B., Chandra, S., & Thomas, A. A. (2023). Synthesis of ribavirin 1,2,3- and 1,2,4-triazolyl analogs with changes at the amide and cytotoxicity in breast cancer cell lines. Nucleosides, Nucleotides & Nucleic Acids, 42(1), 38-64. [Link]
-
Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489. [Link]
-
Kassem, A. F., Abbas, E. M. H., El-Kady, D. S., Awad, H. M., & El-Sayed, W. A. (2020). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 25(3), 699. [Link]
-
Simurova, N. V., & Pirozhenko, V. V. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Pankiewicz, K. W. (2010). Triazole-linked inhibitors of inosine monophosphate dehydrogenase from human and Mycobacterium tuberculosis. ACS medicinal chemistry letters, 1(5), 229-233. [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1124-1132. [Link]
-
Pokhodylo, N., Shyyka, O., & Matiychuk, V. (2013). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Scientia pharmaceutica, 81(3), 663–676. [Link]
-
Al-Masoudi, N. A., & Ali, T. F. (2007). Synthesis of 1,2,4-Triazole C-Nucleosides from Hydrazonyl Chlorides and Nitriles. Nucleosides, Nucleotides and Nucleic Acids, 26(1), 37-43. [Link]
-
Varela-Palma, J., González, J., Lopez-Téllez, G., & Unnamatla, M. V. B. (2021). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex. Molecules, 26(23), 7206. [Link]
-
Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). 1,2,4-triazole derivatives as tyrosine kinase inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489. [Link]
-
Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Nucleoside derivatives of 1,2,4-triazole as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 16(4), 465-489. [Link]
-
Kaur, R., Dwivedi, A. R., Kumar, B., & Kumar, V. (2016). Recent developments on 1,2,4-triazole nucleus in anticancer compounds: A review. Anti-cancer agents in medicinal chemistry, 16(4), 465-489. [Link]
-
Taylor & Francis Online. (2010). Synthesis of the inosine 5′-monophosphate dehydrogenase (IMPDH) inhibitors. [Link]
-
Chemical Communications. (2020). Novel triazole nucleoside analogues promote anticancer activity via both apoptosis and autophagy. [Link]
-
El-Sayed, W. A., Ali, O. M., Zyryanov, G. V., & Charushin, V. N. (2020). Development of Antibacterial and Antifungal Triazole Chromium(III) and Cobalt(II) Complexes: Synthesis and Biological Activity Evaluations. Molecules, 25(13), 3036. [Link]
-
New TB Drugs. IMPDH Inosine monophosphate dehydrogenase inhibitors. [Link]
-
Chen, J., Li, X., Zhu, W., & Zhu, Y. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 709123. [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Gazzar, A. R. B. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 25(13), 3036. [Link]
-
ResearchGate. (2021). The comparative MIC values (µg mL-1 ) of the newly synthesized triazole.... [Link]
-
EBSCO. Triazole antifungals. [Link]
-
ACS Publications. (2018). Fragment-Based Approach to Targeting Inosine-5′-monophosphate Dehydrogenase (IMPDH) from Mycobacterium tuberculosis. [Link]
-
Simurova, N. V., & Pirozhenko, V. V. (2021). Antiviral activity of 1,2,4-triazole derivatives (microreview). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Link]
-
Abdel-Ghani, T. M., El-Sayed, W. A., & El-Sawy, E. R. (2023). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. Future Medicinal Chemistry, 15(18), 1595-1616. [Link]
-
Zhang, G. D., & Zhang, Y. B. (2021). The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present). Mini reviews in medicinal chemistry, 22(1), 107–123. [Link]
-
Frontiers Media. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]
-
ResearchGate. (2018). Plaque reduction assay to verify the antiviral activity of Californian.... [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Molecular Docking Studies of New 1,2,3-Triazole Derivatives Bearing Cyclohexa-2,4-Dienone for Potential Antivirus. Membrane Technology, 2022(1), 1-8. [Link]
-
Frontiers Media. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
PubMed. (2023). 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review. [Link]
-
ResearchGate. (2023). Comparison of the Minimum inhibitory concentrations (MICs) among the four triazole compounds vs fluconazole. [Link]
-
MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. [Link]
-
Langland, J., & Langland, J. (2014). A modified MS2 bacteriophage plaque reduction assay for the rapid screening of antiviral plant extracts. Journal of ethnopharmacology, 153(2), 536–541. [Link]
-
MDPI. (2021). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4138547A - Process for preparing 1,2,4-triazole nucleosides - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. 1,2,3-Triazole-Benzofused Molecular Conjugates as Potential Antiviral Agents against SARS-CoV-2 Virus Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1,2,3-Triazole hybrids with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. texaschildrens.org [texaschildrens.org]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. 1,2,4-Triazoles as Important Antibacterial Agents | MDPI [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex [mdpi.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Crystallographic Analysis of Triazole-Based Pharmaceutical Leads
Abstract: The precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is a cornerstone of modern drug development. This guide provides a comprehensive framework for the analysis and comparison of crystal structure data for heterocyclic compounds, specifically focusing on the 1,2,3-triazole scaffold. While crystallographic data for the specific molecule 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is not publicly available, this document serves as an expert-led walkthrough of the necessary experimental and analytical processes. We utilize publicly accessible data for analogous compounds to demonstrate the methodology, enabling research, chemistry, and drug development professionals to apply these principles to their own novel chemical entities.
Introduction: The Critical Role of Crystal Structure in Drug Efficacy
The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] Crystallization is a key manufacturing step that allows for the production of pure, stable, and consistent drug products.[1][2] For drug development professionals, obtaining a high-resolution crystal structure is not merely an academic exercise; it is a critical step in understanding a molecule's behavior from bench to bedside.
X-ray crystallography is the gold standard for determining the three-dimensional architecture of a molecule.[3][4] This technique provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. Such information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Elucidating how a molecule's conformation affects its interaction with biological targets.[3][5]
-
Rational Drug Design: Guiding the modification of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[5]
-
Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of a drug, which can have drastically different properties.
-
Intellectual Property: Securing robust patent protection for a novel chemical entity.
The 1,2,3-triazole ring is a prominent scaffold in medicinal chemistry, valued for its metabolic stability and its capacity to form hydrogen bonds and dipole interactions.[6][7][8][9] The orientation of substituents on this core, as revealed by crystallography, directly impacts its pharmacological activity.
Comparative Crystallographic Analysis: A Case Study with Triazole Analogs
As experimental data for this compound is unavailable, we present a comparative analysis of two structurally related and publicly characterized aminotriazoles. This comparison illustrates the type of insights that can be gleaned from crystallographic data.
-
Compound A: 4-Amino-4H-1,2,4-triazole[10]
-
Compound B: 3,5-Diamino-1H-1,2,4-triazole Monohydrate[11][12][13]
These compounds, while being 1,2,4-triazole isomers, serve as excellent proxies to demonstrate the comparative principles applicable to the 1,2,3-triazole series.
Table 1: Comparative Crystallographic Data
| Parameter | Compound A: 4-Amino-4H-1,2,4-triazole | Compound B: 3,5-Diamino-1H-1,2,4-triazole Monohydrate | Significance in Drug Development |
| CSD Reference Code | AMTRZL02 | GUANZL03 | Unique identifier in the Cambridge Structural Database (CSD) for data retrieval.[14] |
| Chemical Formula | C₂H₄N₄ | C₂H₅N₅·H₂O | Defines the elemental composition and stoichiometry, including any solvates. |
| Crystal System | Orthorhombic | Monoclinic | Describes the basic shape of the unit cell, which influences packing efficiency and physical properties like tabletability. |
| Space Group | P b c a | P 2₁/c | Defines the symmetry elements within the unit cell, critical for understanding molecular packing and intermolecular interactions. |
| Unit Cell Dimensions | a=7.81 Å, b=10.12 Å, c=10.13 Å | a=7.89 Å, b=11.69 Å, c=6.65 Å, β=109.5° | These parameters define the size and shape of the repeating unit in the crystal lattice, affecting density and stability. |
| Molecules per Unit Cell (Z) | 8 | 4 | Indicates the number of molecules in the unit cell, related to packing density. |
| Key Intermolecular Bonds | N-H···N Hydrogen Bonds | N-H···N, N-H···O, O-H···N Hydrogen Bonds | Crucial for crystal lattice stability. The presence of a water molecule in Compound B introduces a more complex H-bond network. |
Expert Analysis: The comparison reveals significant differences in how these two closely related molecules arrange themselves in the solid state. Compound B incorporates a water molecule into its crystal lattice, forming a hydrate. This has major implications for its stability, as changes in humidity could lead to dehydration and a change in crystal form. The hydrogen bonding network in Compound B is more extensive and three-dimensional due to the water molecule acting as both a donor and acceptor.[11] This typically leads to a more stable crystal lattice but may also reduce solubility compared to an anhydrous form. For a drug candidate like this compound, the presence of the flexible and polar (oxolan-2-yl)methyl group would be expected to significantly influence its crystal packing and hydrogen bonding potential, making this type of analysis essential.
Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
Obtaining high-quality crystal structure data is a meticulous process that begins with the growth of suitable single crystals. The following is a generalized, field-proven protocol for the structural elucidation of a novel small molecule API.
Step 1: Crystal Growth
-
Causality: The goal is to encourage molecules to slowly and orderly arrange themselves into a crystalline lattice. Rapid precipitation leads to amorphous solids or poorly-ordered microcrystals unsuitable for diffraction.
-
Methodology:
-
Purification: Ensure the compound is of the highest possible purity (>99%) using techniques like recrystallization or chromatography.
-
Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a less-soluble "anti-solvent." The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: Slowly cool a saturated solution of the compound from a high temperature.
-
Step 2: Crystal Selection and Mounting
-
Causality: A suitable crystal must be a single, well-ordered specimen, free of cracks or defects, and of an appropriate size to diffract X-rays effectively.
-
Methodology:
-
Microscopic Examination: Under a polarized light microscope, select a crystal that is transparent and has well-defined faces. It should be approximately 0.1-0.3 mm in each dimension.
-
Mounting: Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a small amount of inert oil or grease.
-
Cryo-Protection (if necessary): If data will be collected at low temperatures (typically 100 K) to minimize thermal motion, the crystal may need to be briefly dipped in a cryo-protectant solution to prevent ice formation.
-
Step 3: Data Collection
-
Causality: The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded. The angles and intensities of the diffracted beams contain the information about the arrangement of atoms.[15][16][17]
-
Methodology:
-
Instrument Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.[18]
-
Unit Cell Determination: Collect a few initial diffraction images to identify the preliminary unit cell parameters and crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a strategy to collect a complete and redundant set of diffraction data by rotating the crystal through a series of angles.[16] The exposure time for each frame is optimized to maximize signal-to-noise.
-
Data Integration: The raw diffraction images are processed to measure the intensity of each reflection.
-
Step 4: Structure Solution and Refinement
-
Causality: The collected diffraction intensities are used to generate an electron density map of the unit cell, from which the atomic positions are determined and refined.
-
Methodology:
-
Phase Problem: The diffraction data provides intensities (amplitudes) but not the phases of the X-ray waves. This "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions).
-
Model Building: An initial model of the molecule is built into the resulting electron density map.
-
Refinement: The atomic positions and other parameters (like thermal motion) are refined using a least-squares algorithm to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data. The quality of the final structure is assessed using metrics like the R-factor.
-
Workflow and Data Visualization
A logical workflow is essential for systematic crystallographic analysis. The following diagram illustrates the key stages from sample preparation to final data deposition.
Caption: Workflow for Small Molecule Single-Crystal X-ray Crystallography.
Conclusion and Future Outlook
The determination of the crystal structure is an indispensable component of pharmaceutical development. It provides the ultimate atomic-level blueprint of a drug molecule, offering insights that guide lead optimization, ensure manufacturing consistency, and support regulatory filings. While the specific crystal structure of this compound remains to be determined, the principles and comparative methodologies outlined in this guide provide a robust framework for its future analysis. By applying these rigorous experimental and analytical techniques, researchers can unlock the full potential of novel triazole-based therapeutics and accelerate their path to clinical application.
References
- Zhanghua. (2025, July 11). The Importance of Crystallization in Pharmaceutical Manufacturing. Filter Dryer.
- Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
- Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design.
- Wlodawer, A., Dauter, Z., & Minor, W. (2013). The future of crystallography in drug discovery. FEBS Journal, 280(24), 6371-6379.
- How It Comes Together. (2025, November 14).
- Alam, M. A., et al. (2020). Triazole analogues as potential pharmacological agents: a brief review. Future Journal of Pharmaceutical Sciences, 6(1), 1-12.
- University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs.
- Minor, W., et al. (2010). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 382–393.
- Springer Nature. (n.d.). X-ray Diffraction Protocols and Methods.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4-Amino-1,2,4-triazole.
- Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
- Sigma-Aldrich. (n.d.). 4-Amino-4H-1,2,4-triazole.
- Cambridge Crystallographic D
- Gomaa, A. A. M., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. Bioorganic & Medicinal Chemistry, 27(1), 1-17.
- Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987325.
- Hossain, M. K., et al. (2022).
Sources
- 1. filter-dryer.com [filter-dryer.com]
- 2. youtube.com [youtube.com]
- 3. zienjournals.com [zienjournals.com]
- 4. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. migrationletters.com [migrationletters.com]
- 6. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Amino-1,2,4-triazole | C2H4N4 | CID 11432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Search - Access Structures [ccdc.cam.ac.uk]
- 15. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 16. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Introduction: A Proactive Approach to Chemical Waste Management
In the pursuit of novel therapeutics and scientific discovery, the responsible management of chemical byproducts and unreacted materials is a cornerstone of laboratory safety and environmental stewardship. 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is a nitrogen-containing heterocyclic compound, a class of molecules prevalent in medicinal chemistry.[2] Proper disposal is not merely a regulatory hurdle; it is an integral part of the experimental lifecycle. This guide provides a logical, step-by-step framework for the safe handling and disposal of this compound, grounded in the principles of chemical hazard assessment and risk mitigation.
Part 1: Hazard Profile and Immediate Safety Precautions
Given the absence of a specific SDS, we must infer the potential hazards from analogous structures. The 1,2,3-triazol-4-amine moiety is related to other aminotriazoles, which are known to present several hazards. The compound 3-Amino-1H-1,2,4-triazole, for example, is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects. The parent compound, 1,2,4-Triazole, is also harmful if swallowed and causes serious eye irritation.[3][4] Therefore, a cautious approach is warranted.
Recommended Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory. The causality is clear: to prevent routes of exposure—inhalation, ingestion, and dermal contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against potential splashes and contact with mucous membranes. Aminotriazoles are known eye irritants.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use.[1][5] | Prevents dermal absorption. The amine group can facilitate skin penetration. |
| Body Protection | A standard laboratory coat. | Protects against incidental skin contact from spills.[1] |
| Respiratory | Use a NIOSH-approved respirator if handling powders or creating aerosols.[3] | While the compound is likely a solid, this prevents inhalation of fine particulates. |
All handling of this compound, especially during waste consolidation, should be performed within a certified chemical fume hood to minimize inhalation risk.[1] Ensure safety showers and eyewash stations are accessible.[5]
Part 2: Waste Segregation and Collection Protocol
The cardinal rule of hazardous waste management is to never mix different waste streams unless explicitly instructed by EHS professionals.[6] Unknown reactions can lead to gas generation, container pressurization, or the formation of more hazardous substances.
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate. The container must be in good condition.[6]
-
Labeling is Critical: Before adding any waste, affix a "Hazardous Waste" label from your institution.[6][7] Fill it out completely:
-
Full Chemical Name: Write "this compound". Do not use abbreviations or formulas.[6]
-
Constituents: List the compound and any solvent used for rinsing.
-
Hazard Identification: Check boxes for "Toxic" and "Environmental Hazard".
-
-
Collect Waste: Carefully transfer the solid waste into the designated container. If transferring a solution, use a funnel. Remove the funnel immediately after use; containers must remain closed at all times except when adding waste.[6]
-
Rinsate Collection: Any solvent used to rinse glassware that contained the compound must also be collected in the hazardous waste container.[7] Do not dispose of rinsate down the sanitary sewer.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a ventilated cabinet.[6][7] This area must be under the control of the laboratory personnel generating the waste.
Part 3: Disposal Decision Workflow
The decision-making process for chemical disposal must be logical and conservative. The following workflow illustrates why in-lab treatment or sewer disposal is inappropriate for this compound.
Caption: Disposal decision workflow for the target compound.
Part 4: Final Disposal Procedure
The only appropriate disposal route for this compound is through a licensed hazardous waste management facility, coordinated by your institution's EHS department.[6][8][9]
Operational Steps:
-
Waste Characterization: The compound is classified as a non-halogenated organic chemical waste. Due to the triazole-amine structure, it should be treated as toxic and an environmental hazard.
-
Containerization: Follow the collection protocol in Part 2. Ensure the container is no more than 90% full to allow for vapor expansion.[10]
-
Request for Pickup: Once the container is full or you are finished with the project, submit a chemical waste pickup request to your EHS department.
-
Professional Disposal: The EHS department will transport the waste to a licensed facility. The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction of the molecule, preventing its release into the environment.[8][11]
Part 5: Decontamination and Spill Management
Labware Decontamination
-
Initial Rinse: Rinse all contaminated glassware (beakers, flasks, etc.) three times with a suitable organic solvent (e.g., ethanol or acetone).
-
Collect Rinsate: Crucially, this initial rinsate is considered hazardous waste and MUST be collected in your designated waste container.[7]
-
Final Wash: After the solvent rinse, the glassware can be washed with soap and water as per standard laboratory procedure.
Small Spill Management
Should a small, manageable spill occur within a fume hood:
-
Alert Personnel: Inform others in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE outlined in Part 1.
-
Containment: Cover the spill with an absorbent material from your lab's spill kit (e.g., vermiculite or chemical absorbent pads).
-
Collection: Carefully sweep the absorbed material into a container, which must then be labeled as hazardous waste.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. The cloth and any contaminated PPE must also be disposed of as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
References
- BenchChem. (n.d.). Proper Disposal of 3,3'-Dithiobis(1H-1,2,4-triazole).
- BenchChem. (n.d.). Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid.
- Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
- Fisher Scientific. (2014, July 15). Safety Data Sheet: 1,2,4-1H-Triazole.
- ISRES Publishing. (n.d.). TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Amino-1H-1,2,4-triazole.
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Fisher Scientific. (n.d.). Safety Data Sheet: 4H-1,2,4-Triazol-4-ylamine.
- Enamine. (n.d.). Safety Data Sheet: lithium(1+) ion 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetate.
- BASF. (2026, February 11). Safety Data Sheet: Aurasperse® II W-7016 Black.
- ResearchGate. (2025, August 10). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds.
- Cornell University EHS. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
- ACS Publications. (2026, February 7). Synthesis of 3,5-Disubstituted-(1H-) and (2H-) Heteroaryl-1,2,4-triazoles via an Oxidative Annulation Strategy.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
- PubChem. (n.d.). 4-Amino-1,2,4-triazole.
- Organic Syntheses. (2005). Working with Hazardous Chemicals.
- Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- ACT Group. (2023, November 24). Organic Solvent Disposal: Best Practices for Overall Safety.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- PubChem. (n.d.). Amitrole.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. research.columbia.edu [research.columbia.edu]
- 7. nswai.org [nswai.org]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ethz.ch [ethz.ch]
- 11. simplesolvents.com [simplesolvents.com]
Personal Protective Equipment & Handling Guide: 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine
Part 1: Core Directive & Hazard Context[1]
Status: Research Chemical (Novel). Default Safety Band: Band 4 (High Potency / Unknown Toxicity) . Rationale: As a specific Safety Data Sheet (SDS) for 1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine is likely unavailable in public toxicological registries, this protocol utilizes Structure-Activity Relationship (SAR) analysis.
We treat this compound as a convergence of three hazard classes:
-
Primary Amines: Potential for severe eye damage, skin corrosion, and respiratory sensitization.
-
1,2,3-Triazoles: Nitrogen-rich heterocycles. While generally more stable than their 1,2,4-isomers, they possess high formation energy and potential shock sensitivity if complexed with heavy metals.
-
Tetrahydrofuran (Oxolane) Moiety: Increases lipophilicity, enhancing skin absorption and blood-brain barrier penetration.
Part 2: Personal Protective Equipment (PPE) Matrix
Objective: Create a barrier against skin absorption (enhanced by the oxolane ring) and inhalation of basic amine dusts.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection (Dry Solid) | Double Nitrile Gloves (min 0.11mm thickness) | Standard protection against incidental contact with solid powder. |
| Hand Protection (Solution) | Silver Shield® (Laminate) or Viton® | CRITICAL: The oxolane (THF-like) tail can degrade standard nitrile gloves, acting as a carrier for the toxic amine to penetrate the skin. |
| Respiratory | P100 / N95 Respirator (if outside hood) | Prevents inhalation of fine amine particulates which can cause sensitization or chemical pneumonia. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1) | Safety glasses are insufficient . Amines are basic; dust contact with the eye's moisture creates a caustic solution that can cause permanent corneal opacity. |
| Body | Tyvek® Lab Coat (Closed front) | Cotton coats absorb liquids and hold them against the skin. Tyvek repels particulates and light splashes. |
Part 3: Operational Protocols (Step-by-Step)
3.1. Engineering Controls & Setup[1]
-
Work Area: All handling must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.
-
Static Control: Triazole-amines can be electrostatic. Use an ionizing bar or anti-static gun before weighing to prevent powder dispersal.
-
Tool Selection: Use PTFE (Teflon) or Polypropylene spatulas .
-
Why? Avoid metal spatulas. Although 1,2,3-triazoles are stable, trace impurities or specific conditions can lead to the formation of shock-sensitive heavy metal triazolides [1].
-
3.2. Weighing & Solubilization
-
Donning: Put on Tyvek coat
Laminate Glove (inner) Nitrile Glove (outer) Goggles. -
Transfer: Transfer the container to the balance inside the hood. Do not remove the container from the hood.
-
Weighing: Weigh into a tared vial. If the powder is fluffy/static, use a funnel to direct it to the bottom of the vial to minimize dust cloud formation.
-
Solubilization:
-
Add solvent (e.g., DMSO, Methanol) slowly.
-
Caution: Primary amines are basic. If dissolving in an acidic medium or halogenated solvent, expect a heat of solution (exotherm) . Cool the vial on an ice block during addition to prevent solvent flashing.
-
3.3. Reaction Monitoring (Click Chemistry Context)
If using this amine in a Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC):
-
Copper Waste: The resulting product or reaction mixture contains Copper-Triazole complexes. These must never be disposed of down the drain. Accumulation in lead/copper plumbing can form explosive azides/triazolides [2].
3.4. Decontamination & Doffing
-
Wipe Down: Clean balance and hood surface with a 10% acetic acid solution (to neutralize amine residues) followed by water.
-
Glove Removal: Use the "beak method" to remove outer nitrile gloves without touching the outside. Dispose of as solid hazardous waste.
-
Hand Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk) immediately after leaving the lab.
Part 4: Emergency Response
-
Inhalation: Move to fresh air immediately. Amines can cause delayed pulmonary edema. Seek medical observation even if symptoms subside.
-
Skin Contact:
-
Eye Contact: Irrigate immediately for 30 minutes . Time is tissue; alkaline burns penetrate deeper than acid burns.
Part 5: Decision Logic & Workflow (Visualization)
The following diagram illustrates the decision-making process for PPE selection based on the physical state and quantity of the material.
Figure 1: PPE Selection Logic for this compound. Note the critical requirement for laminate gloves when handling organic solutions due to the lipophilic nature of the oxolane ring.
Part 6: References
-
Wu, P., & Fokin, V. V. (2007). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications. Aldrichimica Acta, 40(1), 7-17. Link
-
Department of Energy (DOE). (2020). Explosive Hazard of Copper Azides in Plumbing. DOE Operating Experience Level 1. Link
-
ECHA (European Chemicals Agency). (2023). Substance Information: 1,2,3-Triazole derivatives and read-across toxicity. Link
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Tetrahydrofurfuryl amine (Structural Analog). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
